molecular formula C15H25NO3 B8352874 tert-butyl N-[(5s)-5-hydroxyadamantan-2-yl]carbamate

tert-butyl N-[(5s)-5-hydroxyadamantan-2-yl]carbamate

Cat. No.: B8352874
M. Wt: 267.36 g/mol
InChI Key: FPXFIWIGKRXKPX-UHFFFAOYSA-N
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Description

tert-butyl N-[(5s)-5-hydroxyadamantan-2-yl]carbamate is a chemical compound that belongs to the class of carbamates This compound is characterized by the presence of a hydroxyadamantane moiety and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(5s)-5-hydroxyadamantan-2-yl]carbamate typically involves the reaction of 5-hydroxyadamantane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the process may be optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(5s)-5-hydroxyadamantan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary alcohol.

    Substitution: Formation of various substituted adamantane derivatives.

Scientific Research Applications

tert-butyl N-[(5s)-5-hydroxyadamantan-2-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of other chemical compounds

Mechanism of Action

The mechanism of action of tert-butyl N-[(5s)-5-hydroxyadamantan-2-yl]carbamate involves its interaction with specific molecular targets. The hydroxyadamantane moiety can interact with hydrophobic pockets in proteins, while the carbamate group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate with similar ester functionality.

    tert-Butyl-N-methylcarbamate: Another carbamate with a methyl group instead of the hydroxyadamantane moiety.

Uniqueness

tert-butyl N-[(5s)-5-hydroxyadamantan-2-yl]carbamate is unique due to the presence of the hydroxyadamantane moiety, which imparts distinct structural and functional properties. This makes it a valuable compound for specific applications where other carbamates may not be suitable .

Properties

Molecular Formula

C15H25NO3

Molecular Weight

267.36 g/mol

IUPAC Name

tert-butyl N-(5-hydroxy-2-adamantyl)carbamate

InChI

InChI=1S/C15H25NO3/c1-14(2,3)19-13(17)16-12-10-4-9-5-11(12)8-15(18,6-9)7-10/h9-12,18H,4-8H2,1-3H3,(H,16,17)

InChI Key

FPXFIWIGKRXKPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CC3CC1CC(C3)(C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ammonium formate (10 g, 0.15 mol) was added to a solution of 5-hydroxyadamantan-2-one (4.5 g, 0.027 mol, prepared as described in Tetrahedron 1968, 24, 5369) in MeOH (50 ml). Then 10% Pd—C (500 mg) was added carefully and the solution heated under reflux for 1 h. It was then filtered through celite and to this filtrate at 0° C. was added triethylamine (11.2 ml, 0.081 mol) and Boc anhydride (7.06 g, 0.0324 mol). The solution was stirred for 4 h at 20° C. and then concentrated under reduced pressure. The residue was diluted with water and extracted with EtOAc. The organic layer was dried and concentrated to give (5-hydroxyadamantan-2-yl)carbamic acid tert-butyl ester (7 g, 96%). LC-MS (m/z): 168 (M+1). 1HNMR (300 MHz, DMSO-d6): δ 6.8 (d, 1H), 6.7 (brs, 1H), 3.45 (d, 1H), 2.0 (s, 1H), 1.75-1.95 (m, 4H), 1.5-1.7 (m, 6H), 1.35 (s, 9H), 1.25 (t, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step Two
Quantity
7.06 g
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
catalyst
Reaction Step Three

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